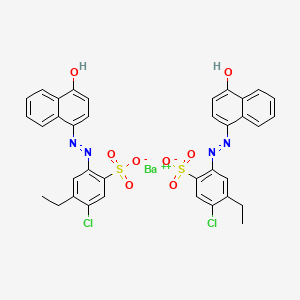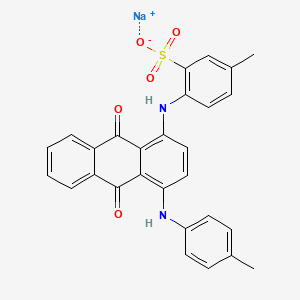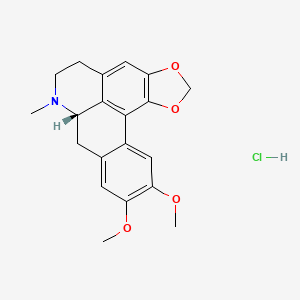
Dicentrine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicentrine hydrochloride is an aporphinic alkaloid derived from various plant species, particularly those in the Lauraceae family, such as Lindera megaphylla . This compound has garnered attention due to its diverse pharmacological properties, including antinociceptive and potential anti-tumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicentrine hydrochloride typically involves the following steps:
Formation of the Aporphine Skeleton: This is achieved through a series of cyclization reactions starting from simple aromatic precursors.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings.
Hydrochloride Formation: The final step involves the conversion of dicentrine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve:
Extraction from Natural Sources: Plants like Lindera megaphylla are harvested, and dicentrine is extracted using solvents.
Chemical Synthesis: Large-scale chemical synthesis following the steps mentioned above, optimized for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly involving the methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or alkylated dicentrine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its antinociceptive properties, which could make it a candidate for pain management therapies.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the production of other bioactive compounds.
Mécanisme D'action
Dicentrine hydrochloride exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Boldine: Another aporphinic alkaloid with similar pharmacological properties.
Glaucine: Known for its anti-inflammatory and antitussive effects.
Nuciferine: Exhibits antipsychotic and anti-inflammatory activities.
Uniqueness of Dicentrine Hydrochloride: this compound is unique due to its specific combination of antinociceptive and potential anti-tumor activities, which are not commonly found together in other aporphinic alkaloids. Its ability to act on TRPA1 channels also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
5742-03-0 |
|---|---|
Formule moléculaire |
C20H22ClNO4 |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19;/h7-9,14H,4-6,10H2,1-3H3;1H/t14-;/m0./s1 |
Clé InChI |
KEPNLLUUOISJKZ-UQKRIMTDSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |
SMILES canonique |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



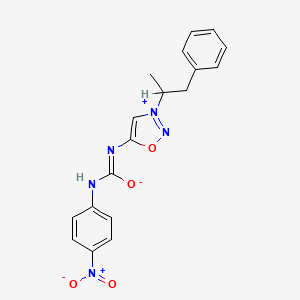
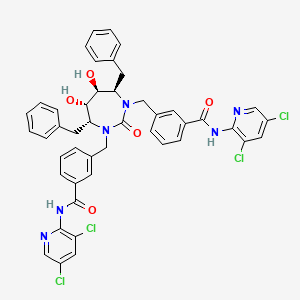
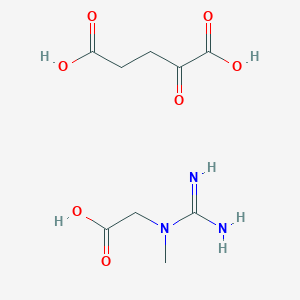
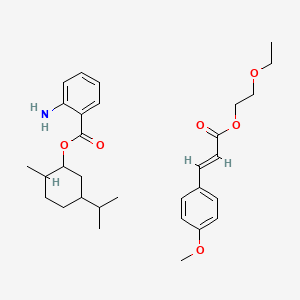
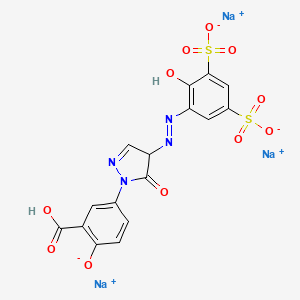
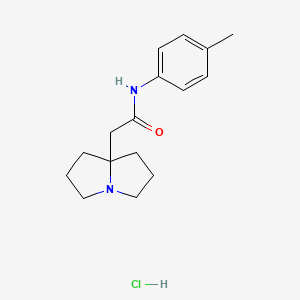
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
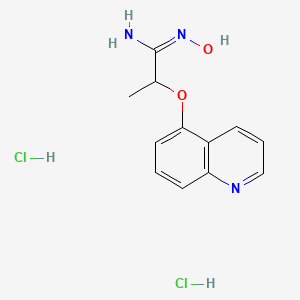
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)

